

Reactivity of the Aldehyde Group in 2-Bromopropanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopropanal (α-bromopropionaldehyde) is a bifunctional organic compound featuring a reactive aldehyde group and a bromine atom on the adjacent (alpha) carbon. This unique structural arrangement makes it a versatile synthetic intermediate, particularly in the construction of heterocyclic compounds and complex molecules for pharmaceutical applications. The electrophilic nature of the carbonyl carbon governs a wide range of nucleophilic addition reactions, while the presence of the α-bromo substituent introduces additional reactivity pathways and stereochemical considerations. This guide provides a comprehensive overview of the synthesis, chemical properties, and characteristic reactions of the aldehyde group in **2-bromopropanal**, supported by experimental protocols and quantitative data.

Synthesis and Physicochemical Properties

2-Bromopropanal is typically synthesized via the bromination of an appropriate propanal derivative. A common and efficient method involves the reaction of 2-hydroxypropanal with bromine, often in a solvent like methanol.[1] This approach offers high yields and utilizes readily available starting materials.[1]

Physicochemical Data



The key physical and chemical properties of **2-bromopropanal** are summarized in the table below, providing essential data for handling and reaction planning.[2][3]

Property	Value	
CAS Number	19967-57-8	
Molecular Formula	C₃H₅BrO	
Molecular Weight	136.976 g/mol	
Boiling Point	108.2 °C at 760 mmHg	
Density	1.54 g/cm ³	
Refractive Index	1.4813	
Appearance	Colorless to pale yellow liquid	
Solubility	Soluble in common organic solvents	

Core Reactivity of the Aldehyde Group

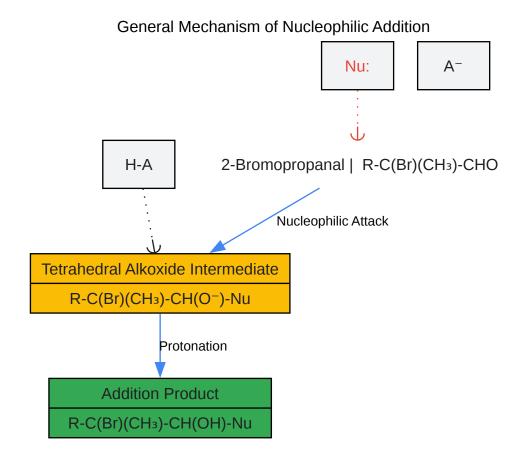
The primary site of reactivity in **2-bromopropanal** is the aldehyde functional group. The carbonyl carbon is highly electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles.

Caption: Polarity of the carbonyl group in **2-bromopropanal**.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes.[4] The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.





Click to download full resolution via product page

Caption: General workflow for nucleophilic addition to an aldehyde.

- 2.1.1. Acetal Formation In the presence of an acid catalyst, **2-bromopropanal** reacts with alcohols to form hemiacetals and subsequently acetals.[5] This reaction is often used to protect the highly reactive aldehyde group during other synthetic transformations, such as crosscoupling reactions on an aromatic ring attached to the molecule.[6] The diethyl acetal of **2-bromopropanal** is a common intermediate.[6]
- 2.1.2. Cyanohydrin Formation The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin.[7] This reaction, typically catalyzed by a small amount of base, is significant as it creates a new carbon-carbon bond and introduces a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.[8][9]
- 2.1.3. Grignard and Organolithium Reactions Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the aldehyde group.[4] Reaction of **2-bromopropanal** with a Grignard reagent, followed by an acidic workup, yields a secondary



alcohol.[10] However, a key consideration is the potential for the organometallic reagent to also react at the C-Br bond via substitution or metal-halogen exchange.

2.1.4. Wittig Reaction The Wittig reaction provides a powerful method for converting aldehydes into alkenes.[11][12] **2-Bromopropanal** can react with a phosphonium ylide (a Wittig reagent) to produce a substituted 1-bromo-2-butene derivative.[13] This reaction is highly valuable for its regioselectivity in forming the double bond at a specific location.[12]

Oxidation

The aldehyde group of **2-bromopropanal** can be readily oxidized to a carboxylic acid, yielding 2-bromopropanoic acid. Standard oxidizing agents for aldehydes can be employed, but reaction conditions must be chosen carefully to avoid side reactions involving the bromine atom. The Hell-Volhard-Zelinsky reaction, while a method for synthesizing α -bromo acids from carboxylic acids, underscores the stability of the final product, 2-bromopropanoic acid.[14][15]

Reduction

The aldehyde group can be reduced to a primary alcohol (2-bromo-1-propanol) or fully reduced to a methyl group (1-bromopropane).

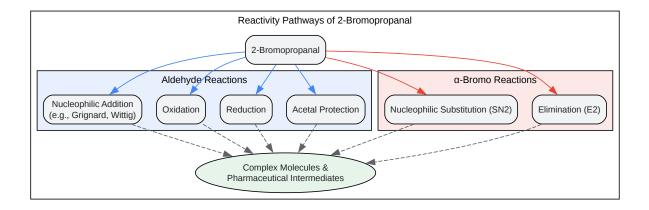
- Reduction to Alcohol: Selective reduction to the corresponding primary alcohol, 2-bromo-1-propanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
- Reduction to Alkane (Deoxygenation): For complete reduction of the carbonyl to a methylene group (-CH₂), more vigorous methods are required. The Clemmensen reduction (using zinc amalgam and concentrated HCl) is particularly suitable for α-halo aldehydes as it is effective at reducing the carbonyl while leaving the halogen atom intact.[16]

Applications in Drug Development and Organic Synthesis

The dual reactivity of **2-bromopropanal** makes it a valuable building block in medicinal chemistry and complex organic synthesis.[17]



- Heterocycle Synthesis: It is a precursor for various heterocyclic systems. For example, its protected acetal form has been used in the synthesis of 5-bromoimidazopyridine, a scaffold found in various biologically active molecules.[6]
- Pharmaceutical Intermediates: The ability to introduce both an aldehyde (or its derivatives) and a bromine atom allows for sequential, selective modifications. This is crucial in building the complex carbon skeletons of active pharmaceutical ingredients (APIs).[18] For instance, 2-bromopropionaldehyde diethyl acetal is a key reagent in synthesizing piperazinylimidazo[1,2-a]pyrazines, which are explored as drugs for cardiovascular and neurological diseases.[6]



Click to download full resolution via product page

Caption: Synthetic pathways originating from **2-bromopropanal**.

Experimental Protocols Synthesis of 2-Bromopropanal from 2-Hydroxypropanal

This protocol is adapted from patent literature and provides a high-yield synthesis of **2-bromopropanal**.[1]



Materials:

- 2-Hydroxypropanal (1 equivalent)
- Methanol (MeOH)
- Bromine (Br₂) (1.2 1.5 equivalents)
- Diethyl ether (Et₂O)
- Anhydrous sodium sulfate (Na₂SO₄)
- Three-neck round-bottom flask, dropping funnel, magnetic stirrer, rotary evaporator.

Procedure:

- In a 1L three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 38.6 g of 2-hydroxypropanal in 463 mL of methanol. Stir at room temperature until a homogeneous solution is formed.
- Slowly add 57.9 g of bromine dropwise from the dropping funnel to the stirred solution at room temperature. Maintain the temperature of the reaction mixture with a water bath if necessary.
- After the addition is complete, continue to stir the reaction mixture at room temperature for 2-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the methanol and any excess bromine under reduced pressure using a rotary evaporator.
- To the resulting residue, add 150 mL of diethyl ether and stir. Transfer the mixture to a separatory funnel and separate the layers if two are present. Wash the residue/organic layer with two additional 150 mL portions of diethyl ether.
- Combine all the ether layers and dry over anhydrous sodium sulfate.



• Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **2-bromopropanal** product.

Quantitative Data:

Reactant (2- hydroxypro panal)	Reactant (Bromine)	Solvent (Methanol)	Reaction Time	Yield of 2- Bromoprop anal	Reference
38.6 g	57.9 g	463 mL	6 h	84%	Patent CN10251604 6A
26.2 g	26.4 g	210 mL	2 h	75.6%	Patent CN10243244 4B
14.8 g	19.2 g	150 mL	3 h	85%	Patent CN10243244 4B

General Protocol for Acetal Protection

This protocol describes the general procedure for the formation of **2-bromopropanal** diethyl acetal, a common method for protecting the aldehyde group.[19]

Materials:

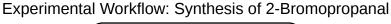
- 2-Bromopropanal (1 equivalent)
- Ethanol (excess, anhydrous)
- Anhydrous solvent (e.g., Toluene or Dichloromethane)
- Acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or Amberlyst-15)
- Dean-Stark apparatus (if using toluene) or molecular sieves (4Å)
- Standard laboratory glassware

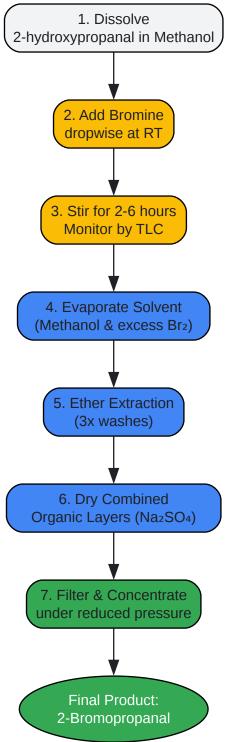


Procedure:

- Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if removing water azeotropically).
- To the flask, add **2-bromopropanal**, a 3-5 fold excess of anhydrous ethanol, and the anhydrous solvent (e.g., toluene).
- Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 equivalents).
- Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
- Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC or GC-MS.
- Once complete, cool the reaction mixture to room temperature.
- Quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.
- Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetal.
- Purify the product by distillation under reduced pressure.







Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of **2-bromopropanal**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CN102516046A Method for synthesizing 2-bromopropanal Google Patents [patents.google.com]
- 2. 2-Bromopropanal | lookchem [lookchem.com]
- 3. 2-Bromopropanal | C3H5BrO | CID 350624 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig reaction Wikipedia [en.wikipedia.org]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Which one is the best method of reducing 3-bromopropanal to 1bromopropane? BrCH2CH2CH0 → BrCH2CH2CH3 [infinitylearn.com]
- 17. Page loading... [guidechem.com]
- 18. nbinno.com [nbinno.com]
- 19. youtube.com [youtube.com]



 To cite this document: BenchChem. [Reactivity of the Aldehyde Group in 2-Bromopropanal: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025509#reactivity-of-the-aldehyde-group-in-2-bromopropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com